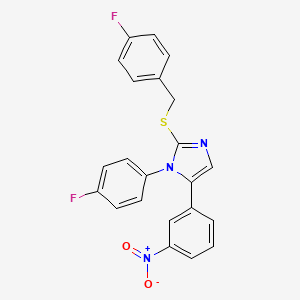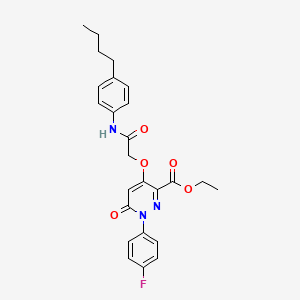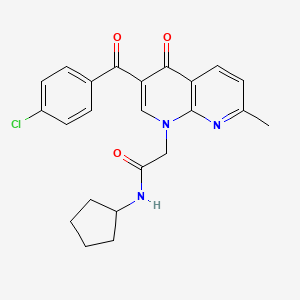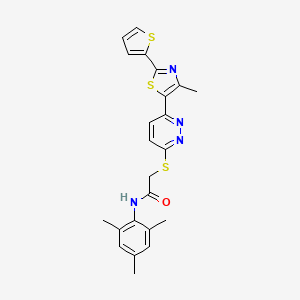
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a potent and selective inhibitor of the protein kinase CK1δ. It is a small molecule compound that has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its crystal structure. It was found to crystallize in specific space groups with particular dimensions and exhibit stability through weak intermolecular interactions like C-H…N, C-H…O, C-H…S, and C-H…F. These interactions contribute to the formation of a supramolecular network, as seen in various derivatives of similar compounds (Banu et al., 2010), (Banu et al., 2013), (Banu et al., 2014).
Biological Activities
Research has shown the compound's relevance in inhibiting α-glucosidase and its antimicrobial and antioxidant properties. Specific derivatives have exhibited potent ABTS scavenging activities and notable DPPH scavenging activity. This suggests its potential application in treating diseases related to oxidative stress or managing bacterial infections (Menteşe et al., 2015).
Chemical Properties and Reactions
The compound and its derivatives are characterized by various spectroscopic techniques, indicating their stability and reactivity under certain conditions. The crystal packing, molecular interactions, and reactions under nitrating conditions have been elaborately discussed, providing a basis for further chemical synthesis and modification (Kundapur et al., 2012), (Amato et al., 1979).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2S/c23-17-6-4-15(5-7-17)14-30-22-25-13-21(16-2-1-3-20(12-16)27(28)29)26(22)19-10-8-18(24)9-11-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRCLMRPZPYSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2638835.png)

![1-[(Benzyloxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2638839.png)


![2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2638845.png)
![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)
![2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2638849.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)
![2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2638854.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2638855.png)

